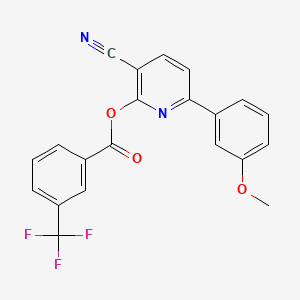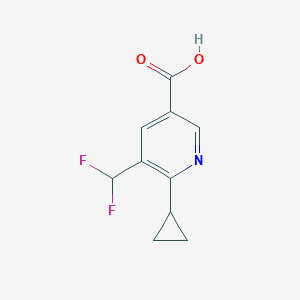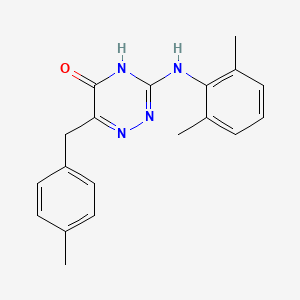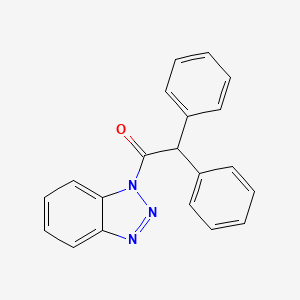![molecular formula C17H18FNO4S B2670684 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene CAS No. 2411296-49-4](/img/structure/B2670684.png)
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene, also known as FSO-Ph-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the sulfonamide class of compounds and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene involves the inhibition of target enzymes and receptors. For example, it has been shown to bind to the active site of carbonic anhydrases, thereby inhibiting their activity. Similarly, it has been shown to inhibit the activity of histone deacetylases by binding to their catalytic site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target enzyme or receptor that it inhibits. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body. Inhibition of histone deacetylases can lead to changes in gene expression and cell differentiation.
Advantages and Limitations for Lab Experiments
One advantage of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene is its specificity for certain enzymes and receptors, which can make it a useful tool for studying their functions. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect.
Future Directions
There are several potential future directions for research on 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene. One area of interest is its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the activity of histone deacetylases, which are involved in the development and progression of cancer. Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes and receptors, and to investigate its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butyl isocyanate to form the final compound.
Scientific Research Applications
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes and receptors, including carbonic anhydrases, histone deacetylases, and the androgen receptor.
properties
IUPAC Name |
1-tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23-24(18,21)22/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMSWYNMQYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2670601.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2670603.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670605.png)
![4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2670606.png)


![Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2670610.png)
![2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2670611.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)

